1-Methyl-4-nitro-1H-pyrazole-3-carboxamide is a substituted pyrazole derivative that serves as a crucial intermediate in the synthesis of sildenafil citrate (Viagra). While not a drug itself, its role in the preparation of this widely used medication highlights its significance in pharmaceutical chemistry. Its applications extend beyond sildenafil synthesis, encompassing various research areas.
The compound is primarily synthesized in laboratory settings and has been studied for its potential applications in pharmaceuticals, particularly as an antimicrobial and anticancer agent. Its classification as a pyrazole derivative places it within a larger family of compounds that have been explored for their pharmacological properties.
The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves several key steps:
The molecular structure of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide features:
Crystallographic studies have provided insights into its three-dimensional structure, revealing intermolecular interactions such as hydrogen bonds that contribute to the stability of its solid-state form. For example, intermolecular O–H⋯N hydrogen bonds were noted, connecting adjacent molecules in a one-dimensional chain structure .
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo several chemical reactions:
The mechanism of action for 1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within biological systems:
The compound may interact with enzymes or receptors involved in critical biological pathways, potentially leading to inhibition or modulation of these targets.
It is hypothesized that the compound may interfere with cellular signaling pathways, impacting processes such as cell proliferation and apoptosis, which are crucial in cancer biology .
The scientific applications of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide are diverse:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. This core structure enables diverse molecular interactions with biological targets, underpinning its presence in pharmaceuticals spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective therapies. Notable drugs exemplifying this versatility include the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the antidepressant fezolamide [5] [7]. The pyrazole ring facilitates π-π stacking, hydrogen bonding, and dipole interactions, while its substitution tolerance allows precise optimization of pharmacokinetic and pharmacodynamic profiles. Research indicates that ~20% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with pyrazoles representing a significant subset due to their metabolic stability and synthetic accessibility [7].
The strategic incorporation of nitro (–NO₂) and carboxamide (–CONH₂) groups onto the pyrazole scaffold emerged as a focused research area in the late 20th century. Early investigations revealed that nitro substitution significantly modulates electronic distribution, enhancing binding affinity to enzymes involved in redox signaling and inflammation. Carboxamide functionalization further improved solubility and hydrogen-bonding capacity. The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 3920-39-6, C₅H₆N₄O₃, MW 170.13) exemplifies this approach [1] . Its development paralleled advances in regioselective pyrazole synthesis, particularly cyclocondensation techniques using hydrazines and 1,3-dicarbonyl or acetylenic precursors [7]. The compound’s emergence coincided with the discovery of commercial pyrazole carboxamide fungicides (e.g., bixafen, fluxapyroxad), highlighting the therapeutic relevance of this chemical subclass [8].
The bioactivity of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide is profoundly influenced by the specific positioning of its substituents:
Table 1: Structural Analogs of 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide and Key Modifications
Compound Name | Molecular Formula | Key Structural Features | Biological Implications |
---|---|---|---|
4-Nitro-1H-pyrazole-3-carboxamide | C₄H₄N₄O₃ | No N1-methyl; tautomerism possible | Reduced metabolic stability vs. N-methylated analogs |
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₂N₄O₃ | Propyl at C3; nitro/carboxamide positional isomer | Altered steric profile enhances antifungal activity |
5-Ethyl-4-nitro-1H-pyrazole-3-carboxamide | C₆H₈N₄O₃ | Ethyl at C5; no N1-methyl | Increased lipophilicity (LogP ≈ 0.2) |
Table 2: Commercial Availability and Physicochemical Data
Supplier | Purity | Form | Molecular Weight (g/mol) | Price (1g) | Key Identifiers |
---|---|---|---|---|---|
CymitQuimica | 98% | Solid | 170.13 | €284.00 | InChIKey=YVMXSLMGSDQURV-UHFFFAOYSA-N; SMILES=O=C(N)C1=NN(C)C=C1N+=O |
BLD Pharm | >95% | Neat | 170.13 | $584.00 | MFCD02110855; Storage: Sealed, dry, room temperature |
The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves ammonolysis of the corresponding methyl ester, as exemplified by the reaction of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate with methanolic ammonia at 50°C in a sealed tube, yielding the carboxamide quantitatively . This high-yielding route underscores the compound’s synthetic accessibility.
Regiochemical precision remains critical: Isomeric impurities (e.g., 1-methyl-5-nitro-1H-pyrazole-3-carboxamide) exhibit distinct physicochemical profiles and reduced bioactivity. X-ray crystallography confirms the preferred orientation of the nitro group orthogonal to the pyrazole plane, minimizing steric clash with the carboxamide [4]. Such structure-activity relationship (SAR) insights drive the design of derivatives like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7, C₈H₁₂N₄O₃, MW 212.21), where alkyl chain extension enhances antifungal potency by exploiting hydrophobic enzyme pockets [4] [9]. These targeted modifications exemplify rational optimization strategies central to modern pyrazole-based drug discovery.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: